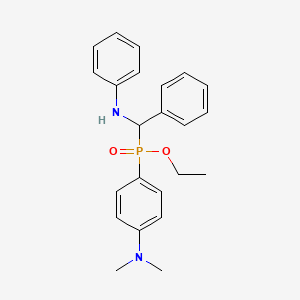

Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate

Description

Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate is a complex organic compound with a unique structure that includes aromatic rings, tertiary amine groups, and a phosphinate group

Properties

IUPAC Name |

4-[[anilino(phenyl)methyl]-ethoxyphosphoryl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N2O2P/c1-4-27-28(26,22-17-15-21(16-18-22)25(2)3)23(19-11-7-5-8-12-19)24-20-13-9-6-10-14-20/h5-18,23-24H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRNFUSLAQHCEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC=CC=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with phenylphosphinic acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Benzophenone, 4-(dimethylamino)-: Similar structure with a benzophenone core.

4-{bis[4-(dimethylamino)phenyl]methyl}phenol: Contains similar aromatic and dimethylamino groups

Uniqueness

Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate is unique due to its phosphinate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate is a complex organophosphorus compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry.

Compound Overview

This compound is characterized by its phosphinate group, which is known for its reactivity and ability to interact with various biological systems. The presence of the dimethylamino group enhances its potential as a biological agent, while the phenyl groups contribute to its structural complexity and potential pharmacological properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Phosphorylation : Utilizing phosphorus oxychloride in the presence of an amine and a suitable solvent.

- Condensation Reactions : Reacting 4-dimethylaminobenzaldehyde with appropriate phenylamines followed by phosphorylation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phosphonates, including derivatives similar to this compound. For instance, α-aminophosphonates have shown significant inhibitory effects against cancer cell lines, such as MCF-7 (breast carcinoma). In one study, compounds with similar structures exhibited up to 94% inhibition against MCF-7 cells compared to traditional chemotherapeutics like 5-fluorouracil .

Neuroprotective Effects

Research indicates that compounds containing dimethylamino groups can exhibit neuroprotective effects. For example, derivatives of 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole were found to suppress neuronal cell death induced by oxidative stress significantly . This suggests that this compound may also possess similar protective properties.

The biological activity of phosphonates often involves their interaction with specific biological targets. This compound may interact with enzymes or receptors involved in cell signaling pathways, leading to altered cell proliferation and apoptosis.

Binding Studies

Interaction studies have indicated that phosphinate compounds can exhibit varying binding affinities for different biological targets. The binding energy calculations for these interactions provide insights into their potential mechanisms of action and therapeutic applications.

Case Studies

Several case studies have explored the biological activity of related phosphonates:

- Antifungal Activity : Some phosphonate derivatives have demonstrated antifungal properties against strains like Aspergillus flavus and Penicillium expansum, indicating a broad spectrum of biological activity .

- Cytotoxicity Profiles : A comparative analysis showed that while some derivatives exhibited high cytotoxicity against cancer cells, they had minimal effects on normal human cells, suggesting a selective action that could be beneficial for therapeutic applications .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate, and what challenges are associated with its purification?

- Methodological Answer : Synthesis typically involves phosphorylation of a phosphinic acid precursor using ethyl chloride under anhydrous conditions (e.g., THF, 0°C to RT, 12–24 hours). Challenges include steric hindrance from bulky substituents, reducing yields (<40%). Purification requires silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1), monitored by TLC (Rf ~0.3). Analogous dimethylamino-containing phosphinates have employed similar protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 31P NMR : Singlet at δ 25–30 ppm confirms phosphinate structure.

- 1H NMR : Key signals include ethyl ester protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), dimethylamino group (δ 2.8–3.0 ppm singlet), and aromatic protons (δ 6.8–7.5 ppm multiplet).

- HRMS : Molecular ion [M+H]+ should match theoretical mass (e.g., m/z 435.2154). Discrepancies in aromatic proton integration may require repeated purification to remove paramagnetic impurities .

Q. What are the solubility and stability profiles under various storage conditions?

- Methodological Answer :

- Solubility : >50 mg/mL in DMSO, 20 mg/mL in chloroform, 15 mg/mL in THF. Aqueous solubility increases at acidic pH (2.3 mg/mL at pH 4.0 vs. <0.1 mg/mL at pH 7.0).

- Stability : <5% degradation in DMSO at -20°C over 6 months. Light-sensitive (UV-Vis λmax 270 nm); store in amber vials .

Advanced Research Questions

Q. How can computational chemistry predict reactivity in nucleophilic environments?

- Methodological Answer : DFT calculations (B3LYP/6-311G**) model electron density at the phosphorus center. The dimethylamino group elongates the P-O bond (1.48 Å vs. 1.45 Å in analogs), increasing hydrolysis susceptibility. Solvent models (e.g., PCM for DMSO) predict a 20% faster hydrolysis rate than methoxy analogs. Validate with kinetic studies (pH 7.4, 37°C) and compare to computed activation energies .

Q. How to resolve contradictory bioactivity data across cell lines?

- Methodological Answer : Contradictions may arise from differential enzyme expression (e.g., phosphatases). Strategies:

- siRNA knockdown : Target candidate enzymes (e.g., PPM1A, PP2A) and reassess IC50 values.

- Molecular docking : Use AutoDock Vina against kinase structures (PDB: 3F81) to identify binding modes.

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD < 10 μM considered significant) to confirm target engagement .

Q. How to design a kinetic study for elucidating enzyme inhibition mechanisms?

- Methodological Answer :

- Stopped-flow spectroscopy : Monitor enzyme inhibition in real-time (e.g., alkaline phosphatase).

- Dose-response : Use substrate concentrations (0.1–10× KM) and inhibitor doses (0.5–50 μM).

- Data analysis : Global fitting to Morrison’s tight-binding equation determines Ki (nM range). Isotope effect studies (D2O vs. H2O) distinguish pre-steady-state binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.